Bienvenue dans la boutique en ligne BenchChem!

L-threo-Ritalinic Acid

Enantioselective Metabolism Carboxylesterase 1 (CES1A1) Methylphenidate Pharmacokinetics

L-threo-Ritalinic acid is the (2S,2′S) enantiomer of the threo diastereomer of ritalinic acid, a substituted phenethylamine with molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 g/mol. It functions as the primary, pharmacologically inactive carboxylic acid metabolite of l-threo-methylphenidate, formed via stereoselective hydrolysis catalyzed by human carboxylesterase 1A1 (CES1A1).

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 54631-24-2
Cat. No. B140145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-threo-Ritalinic Acid
CAS54631-24-2
Synonyms(αR,2R)-rel-α-Phenyl-2-piperidineacetic Acid; 
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1
InChIKeyINGSNVSERUZOAK-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-threo-Ritalinic Acid (CAS 54631-24-2): Enantioselective Metabolite Standard for Methylphenidate Bioanalysis


L-threo-Ritalinic acid is the (2S,2′S) enantiomer of the threo diastereomer of ritalinic acid, a substituted phenethylamine with molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 g/mol [1]. It functions as the primary, pharmacologically inactive carboxylic acid metabolite of l-threo-methylphenidate, formed via stereoselective hydrolysis catalyzed by human carboxylesterase 1A1 (CES1A1) [2]. Supplied typically as a white crystalline powder with purity ≥95% by HPLC [1], this compound serves as an essential chiral reference standard for enantioselective LC-MS/MS methods used in clinical toxicology, forensic analysis, and pharmacokinetic studies of methylphenidate and its analogs [3].

Why L-threo-Ritalinic Acid Cannot Be Interchanged with D-threo, Erythro, or Racemic Ritalinic Acid Variants


Ritalinic acid possesses two chiral centers, giving rise to four stereoisomers: the d,l-threo pair and the d,l-erythro pair. Human CES1A1 exhibits a ~6-fold higher catalytic efficiency for l-threo-methylphenidate over the d-threo enantiomer, producing L-threo-ritalinic acid as the kinetically favored metabolite [1]. This dictates that the L-threo enantiomer accumulates to higher levels than D-threo after oral methylphenidate administration, as confirmed by urinary enantiomer ratios [2]. Furthermore, the threo diastereomer adopts a specific gauche(+)-gauche(−) minimized conformation that distinguishes it structurally from the erythro form, which is excluded from modern pharmaceutical formulations due to toxic hypertensive effects and absence of CNS stimulant activity [3]. These stereochemistry-dependent metabolic, pharmacokinetic, and toxicological divergences mean that procurement of the incorrect stereoisomer will invalidate any quantitative bioanalytical method, metabolic pathway investigation, or synthetic route dependent on chiral identity.

Quantitative Differentiation Evidence for L-threo-Ritalinic Acid (CAS 54631-24-2) vs. Closest Analogs


CES1A1 Catalytic Efficiency: 6-Fold Enantioselective Preference for L-Threo Substrate Producing L-Threo-Ritalinic Acid

Recombinant human CES1A1 hydrolyzes l-threo-methylphenidate with a catalytic efficiency (kcat/Km) of 7.7 mM⁻¹ min⁻¹, compared to only 1.3–2.1 mM⁻¹ min⁻¹ for d-threo-methylphenidate — an approximately 6-fold preference for the L-enantiomer [1]. This quantitative difference at the enzyme level establishes that L-threo-ritalinic acid is the kinetically favored metabolite in the first-pass, stereoselective clearance that governs methylphenidate oral bioavailability.

Enantioselective Metabolism Carboxylesterase 1 (CES1A1) Methylphenidate Pharmacokinetics

Forensic Whole Blood Metabolite Ratio: Ritalinic Acid 10–20× Higher Than Parent Methylphenidate with Equal d/l Enantiomer Distribution

In 12 postmortem femoral blood samples, ritalinic acid (combined d,l-threo) was present at concentrations 10–20 times higher than methylphenidate, with roughly equal amounts of d-ritalinic acid and l-ritalinic acid (d/l ratio ≈ 1) [1]. Methylphenidate d-enantiomer concentrations ranged from 5 to 58 ng/g and l-enantiomer from undetected to 48 ng/g (median d/l-MPH ratio 5.9), confirming that while methylphenidate itself shows a strong d-enantiomer bias, the metabolite pool is essentially racemic.

Forensic Toxicology Postmortem Pharmacokinetics Metabolite-to-Parent Ratio

Urinary Enantiomer Ratio: L-Ritalinic Acid Is 2.7× More Abundant Than D-Ritalinic Acid After Oral Methylphenidate

In healthy human subjects administered 40 mg oral dl-threo-methylphenidate, the d-ritalinic acid to l-ritalinic acid ratio in 0–2 hour urine was 0.37 [1]. This corresponds to l-ritalinic acid being approximately 2.7 times higher in concentration than d-ritalinic acid (1/0.37 = 2.70). In contrast, after intravenous administration (10 mg), there was no significant difference between the amounts of RA enantiomers excreted, demonstrating that the l-enantiomer bias is attributable to enantioselective presystemic (first-pass) metabolism rather than enantioselective renal excretion.

Urinary Pharmacokinetics Presystemic Enantioselective Metabolism d/l Enantiomer Ratio

Conformational Stability: Threo Diastereomer Minimizes Gauche(+)-Gauche(−) Interactions, Contrasting with Erythro Form

X-ray crystal structure determination of (±)-threo-ritalinic acid confirmed that the threo diastereomer adopts a conformation that minimizes negative gauche(+)-gauche(−) steric interactions, a geometry not accessible to the erythro diastereomer [1]. This structural feature is directly relevant to pharmacological differentiation: the erythro isomers of methylphenidate/ritalinic acid exhibit hypertensive actions and toxicity but are devoid of major CNS stimulant effects, whereas only the threo derivatives display therapeutically useful locomotor stimulant activity [2]. Consequently, modern pharmaceutical formulations exclusively use the threo pair.

X-Ray Crystallography Stereochemical Conformation Diastereomer Differentiation

Synthetic and Pharmacological Divergence: D-Threo-Ritalinic Acid Is the Active Drug Precursor, L-Threo Is the Inactive Metabolite Marker

D-threo-ritalinic acid serves as the direct synthetic precursor to d-threo-methylphenidate hydrochloride (the CNS stimulant active in ADHD therapy) through esterification with methanol/HCl [1]. In contrast, L-threo-ritalinic acid is the pharmacologically inactive metabolite of l-threo-methylphenidate, the enantiomer with minimal therapeutic efficacy [2]. This binary functional divergence means that the two threo enantiomers cannot be interchanged in pharmaceutical synthesis: using L-threo-ritalinic acid as a starting material for API synthesis would yield the inactive l-threo-methylphenidate rather than the desired active drug.

Chiral Resolution Pharmaceutical Intermediate Synthesis Methylphenidate Analog Pathways

High-Impact Application Scenarios for L-threo-Ritalinic Acid (CAS 54631-24-2) Based on Validated Differentiation Evidence


Enantioselective LC-MS/MS Bioanalytical Method Development and Validation for Clinical and Forensic Laboratories

Given that L-threo-ritalinic acid constitutes ~50% of the total ritalinic acid pool in postmortem blood and is 2.7-fold more abundant than D-ritalinic acid in early urine after oral methylphenidate [1] [2], this compound is required as a primary chiral calibrator. Enantiopure L-threo-ritalinic acid reference standards enable absolute quantification of the l-enantiomer in biological matrices without relying on achiral methods that cannot resolve the d/l pair. This application is directly validated by the forensic validation study of Thomsen et al. (2012), which achieved 89–94% accuracy and CV ≤15% across 0.5–500 ng/g using a chiral LC-MS/MS method where individual enantiomer standards were essential [1].

CES1 Pharmacogenetic and Drug-Drug Interaction Studies in Methylphenidate Metabolism

The 6-fold CES1A1 enantioselectivity documented by Sun et al. (2004) establishes that L-threo-ritalinic acid formation is the kinetically sensitive step that reveals CES1 functional status [3]. Researchers investigating CES1 genetic variants (e.g., CES1A1, CES1A2 polymorphisms) require pure L-threo-ritalinic acid to construct enzyme kinetics calibration curves and to calculate the ritalinic acid/methylphenidate metabolic ratio as a phenotypic biomarker. This compound is also essential for in vitro CES1 inhibition assays where the differential formation rate of L- vs. D-ritalinic acid serves as the readout for enantioselective enzyme activity.

Chiral Resolution and Process Chemistry for Methylphenidate API Manufacturing

As documented in Patent US 2011/0130569, the resolution of dl-threo-ritalinic acid using chiral carboxylic acid yields both L-threo and D-threo enantiomer hydrochlorides in optically pure form, with the D-threo enantiomer subsequently converted to the active pharmaceutical ingredient d-threo-methylphenidate [4]. L-threo-ritalinic acid is the co-product of this resolution and must be characterized, quantified, and controlled as a process-related impurity. Quality control laboratories in API manufacturing sites therefore procure L-threo-ritalinic acid reference standard for impurity profiling, chiral purity testing, and batch release according to pharmacopeial monograph requirements.

Forensic Postmortem and Living-Subject Methylphenidate Exposure Assessment

In forensic casework where methylphenidate is detected but not causally linked to death, ritalinic acid concentrations are routinely 10–20 fold higher than parent drug with no significant postmortem redistribution [1]. The d/l ritalinic acid ratio provides additional interpretive value: a ratio close to 1 in blood is characteristic of post-absorptive metabolism, whereas deviations may indicate recent dosing or metabolic anomalies. Forensic toxicology laboratories must procure L-threo-ritalinic acid separately from its D-threo counterpart to enable this differential interpretation, as achiral or racemic-only standards preclude enantiomer ratio determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-threo-Ritalinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.